Lipid Peroxidation Inhibition
In a CCl4-induced microsomal lipid peroxidation model using rat liver microsomes, Datiscetin demonstrated superior antiperoxidative potency compared to the well-known antioxidant Quercetin and the reference hepatoprotective agent Silybin [1]. Its IC50 value was substantially lower, indicating higher efficacy at blocking lipid peroxidation.
| Evidence Dimension | Inhibition of CCl4-induced lipid peroxidation |
|---|---|
| Target Compound Data | IC50 = 39.5 μM |
| Comparator Or Baseline | Quercetin IC50 > 100 μM; Silybin IC50 = 100 μM |
| Quantified Difference | Datiscetin is at least 2.5-fold more potent than Quercetin and 2.5-fold more potent than Silybin |
| Conditions | CCl4-induced peroxidation in rat liver microsomes |
Why This Matters
This quantifiable advantage in a biomimetic assay positions Datiscetin as a more potent antioxidant for research models where lipid peroxidation is a key pathological mechanism, justifying its selection over Quercetin.
- [1] Cholbi MR, et al. (1991). Inhibitory effects of phenolic compounds on CCl4-induced microsomal lipid peroxidation. Experientia. 47(2):195-9. View Source
